Cas no 922711-61-3 (Benzenamine, 5-chloro-2-[[2-(1-methylethyl)-1H-imidazol-1-yl]methyl]-)
922711-61-3 structure
Product Name:Benzenamine, 5-chloro-2-[[2-(1-methylethyl)-1H-imidazol-1-yl]methyl]-
CAS-nummer:922711-61-3
MF:C13H16ClN3
MW:249.739241600037
CID:739735
PubChem ID:55036987
Update Time:2025-04-19
Benzenamine, 5-chloro-2-[[2-(1-methylethyl)-1H-imidazol-1-yl]methyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine, 5-chloro-2-[[2-(1-methylethyl)-1H-imidazol-1-yl]methyl]-
- 5-chloro-2-[(2-propan-2-ylimidazol-1-yl)methyl]aniline
- SCHEMBL14610431
- 922711-61-3
- AKOS006048206
- 5-Chloro-2-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}aniline
- 5-Chloro-2-[(2-isopropyl-1H-imidazol-1-yl)methyl]aniline
- DTXSID20716853
-
- Inchi: 1S/C13H16ClN3/c1-9(2)13-16-5-6-17(13)8-10-3-4-11(14)7-12(10)15/h3-7,9H,8,15H2,1-2H3
- InChI-sleutel: NQEIZTVEMAGQPY-UHFFFAOYSA-N
- LACHT: ClC1C=CC(=C(C=1)N)CN1C=CN=C1C(C)C
Berekende eigenschappen
- Exacte massa: 249.1032752g/mol
- Monoisotopische massa: 249.1032752g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 3
- Complexiteit: 247
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.7
- Topologisch pooloppervlak: 43.8Ų
Benzenamine, 5-chloro-2-[[2-(1-methylethyl)-1H-imidazol-1-yl]methyl]- Gerelateerde literatuur
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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